molecular formula C8H13NO3 B2466640 (E)-Ethyl 3-acetamidobut-2-enoate CAS No. 23652-67-7

(E)-Ethyl 3-acetamidobut-2-enoate

Cat. No.: B2466640
CAS No.: 23652-67-7
M. Wt: 171.196
InChI Key: RNBWGWPKGHGLOY-AATRIKPKSA-N
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Description

(E)-Ethyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butenoic acid and features an ethyl ester group and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(E)-Ethyl 3-acetamidobut-2-enoate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-acetamidobut-2-enoate typically involves the reaction of ethyl acetoacetate with acetamide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-acetamidobut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate.

    Acetamide: Another precursor used in the synthesis.

    Butenoic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (E)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWGWPKGHGLOY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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